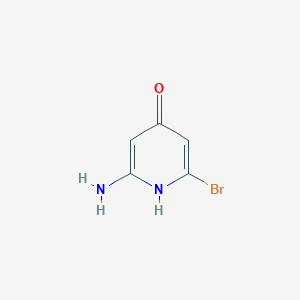

2-Amino-6-bromopyridin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-6-bromopyridin-4-ol is a brominated pyridine derivative that is not directly discussed in the provided papers. However, related compounds such as 2-amino-5-bromopyridine and 4-amino-2-bromopyridine have been studied for their electrochemical properties and molecular structure, respectively . These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated aminopyridines, which are structurally similar to 2-Amino-6-bromopyridin-4-ol, has been explored in several studies. For instance, the preparation of 6-amino-2,4,5-trimethylpyridin-3-ols involves a Buchwald-Hartwig amination reaction, which could potentially be adapted for the synthesis of 2-Amino-6-bromopyridin-4-ol . Additionally, the synthesis of 2-amino-5-bromopyridine through electrocatalytic carboxylation in an ionic liquid suggests that bromopyridines can be functionalized under mild conditions . The preparation and structure proof of various brominated 2-amino- and 4-aminopyridines have also been described, indicating the feasibility of synthesizing such compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of compounds closely related to 2-Amino-6-bromopyridin-4-ol, such as 3-amino-2-bromopyridine and 4-amino-2-bromopyridine, have been studied using density functional methods . These studies provide insights into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and properties of the compounds. The structure of 4′-amino-2,2′:6′,2″-terpyridine, another related compound, has been determined by X-ray structure analysis, revealing interesting internal angles and hydrogen bonding patterns .

Chemical Reactions Analysis

The reactivity of brominated pyridines towards different reagents, including ammonia, has been investigated, which is relevant for understanding the chemical behavior of 2-Amino-6-bromopyridin-4-ol . The electrocatalytic carboxylation of 2-amino-5-bromopyridine to produce 6-aminonicotinic acid demonstrates the potential for carbon-carbon bond formation involving bromopyridines . Additionally, the radiosynthesis of 2-amino-5-[18F]fluoropyridines via a palladium-catalyzed amination sequence indicates that bromopyridines can participate in catalytic reactions to introduce various functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aminopyridines have been characterized through various spectroscopic methods and quantum mechanical calculations . For example, the vibrational frequencies, molecular equilibrium geometry, and vibrational assignments of 2-Amino-3-bromo-5-nitropyridine have been obtained, providing a comprehensive understanding of the compound's properties . Theoretical calculations have also been used to predict the electronic properties, such as HOMO-LUMO energies and global reactivity descriptors, which are indicative of the compound's stability and reactivity .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that this compound is used in the synthesis of various bioactive molecules , suggesting that its targets could be diverse depending on the specific derivative synthesized.

Mode of Action

It’s known to be a key intermediate in the synthesis of various compounds , indicating that its mode of action might be related to its reactivity and ability to form complex structures.

Eigenschaften

IUPAC Name |

2-amino-6-bromo-1H-pyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-4-1-3(9)2-5(7)8-4/h1-2H,(H3,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUZSKIVLGJNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(2-fluorophenyl)-1H-1,2,4-triazol-5-yl]pyridine-4-carboxamide](/img/structure/B3020175.png)

![N-(4-fluorophenyl)-2-[1-(2-fluoropyridin-4-yl)-N-(propan-2-yl)formamido]acetamide](/img/structure/B3020176.png)

![MEthyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(trifluoroacetamido)hexanoate](/img/structure/B3020177.png)

![4-[(6-Methylpyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B3020181.png)

![2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]-N-(2-thiazolyl)acetamide](/img/structure/B3020184.png)

![N-Cyclopropyl-N-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B3020191.png)

![2-chloro-6-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3020193.png)